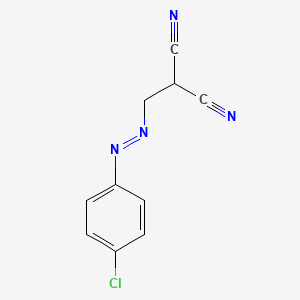

((p-Chlorophenyl)azo)methylmalononitrile

描述

Structure

3D Structure

属性

CAS 编号 |

3655-94-5 |

|---|---|

分子式 |

C10H7ClN4 |

分子量 |

218.64 g/mol |

IUPAC 名称 |

2-[[(4-chlorophenyl)diazenyl]methyl]propanedinitrile |

InChI |

InChI=1S/C10H7ClN4/c11-9-1-3-10(4-2-9)15-14-7-8(5-12)6-13/h1-4,8H,7H2 |

InChI 键 |

XECFVKJGHZEAIZ-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=CC=C1N=NCC(C#N)C#N)Cl |

产品来源 |

United States |

Advanced Synthetic Methodologies for P Chlorophenyl Azo Methylmalononitrile

Traditional Synthetic Pathways and Their Mechanistic Underpinnings

The cornerstone of traditional synthesis for ((p-Chlorophenyl)azo)methylmalononitrile lies in the venerable diazotization and azo coupling reactions, a two-step process that has been a mainstay in the synthesis of azo compounds for over a century.

The synthesis commences with the diazotization of p-chloroaniline. In this initial step, p-chloroaniline is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid such as hydrochloric acid, at a low temperature (0–5 °C) to form the p-chlorobenzenediazonium salt. researchgate.net The low temperature is crucial to prevent the decomposition of the relatively unstable diazonium salt. researchgate.net

The generalized mechanism for this diazotization involves the formation of the nitrosonium ion (NO+) from nitrous acid in the acidic medium. The amino group of the p-chloroaniline then acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfers and the elimination of a water molecule lead to the formation of the p-chlorobenzenediazonium ion.

The second stage is the azo coupling reaction, where the freshly prepared p-chlorobenzenediazonium salt, an electrophile, is reacted with an electron-rich coupling agent. In the synthesis of this compound, the coupling agent is methylmalononitrile. Methylmalononitrile possesses an active methylene (B1212753) group, with the two nitrile groups withdrawing electron density and making the central carbon atom's protons acidic. In the presence of a base, a carbanion is readily formed, which then acts as the nucleophile, attacking the terminal nitrogen of the diazonium salt to form the final azo compound.

Optimization of this reaction pathway typically involves careful control of several parameters to maximize the yield and purity of the product.

Key Optimization Parameters:

Temperature: Maintaining a low temperature during diazotization is critical.

pH: The pH of the coupling reaction is crucial. An alkaline medium is generally required to deprotonate the methylmalononitrile, thereby activating it for the coupling reaction.

Stoichiometry: The molar ratio of the reactants, particularly the amine, sodium nitrite, and the coupling agent, needs to be carefully controlled to ensure complete reaction and minimize side products.

The scope of this reaction is broad, allowing for the synthesis of a wide variety of azo compounds by varying the aromatic amine and the coupling partner.

While p-chloroaniline is the direct precursor for the diazonium salt, research into related azo dye synthesis has explored a variety of substituted anilines to produce a library of compounds with different electronic and steric properties. ijirset.com For instance, the use of other halogenated anilines or anilines with electron-donating or electron-withdrawing groups would lead to structurally related azo compounds.

Similarly, while methylmalononitrile is the specified coupling agent, the fundamental reaction can be extended to other active methylene compounds. This allows for the synthesis of a diverse range of azo products with varying functionalities.

Table 1: Examples of Alternative Coupling Agents

| Coupling Agent | Resulting Azo Compound Class |

| Malononitrile (B47326) | Arylazomalononitriles |

| Ethyl cyanoacetate | Arylazo cyanoacetic esters |

| Acetylacetone | Arylazo β-diketones |

| Barbituric acid | Arylazo barbiturates |

This flexibility underscores the synthetic utility of the diazotization-azo coupling sequence.

Modern and Green Chemistry Approaches in Synthesis

In recent years, there has been a significant push towards developing more sustainable and efficient synthetic methods in chemistry. This trend has also impacted the synthesis of azo compounds, including this compound.

One-pot synthesis, where multiple reaction steps are carried out in the same reaction vessel without the isolation of intermediates, offers several advantages, including reduced solvent usage, lower energy consumption, and simplified work-up procedures. nih.gov For the synthesis of arylazo compounds, a one-pot approach would involve the in-situ formation of the diazonium salt followed immediately by the addition of the coupling agent in the same reactor. nih.gov

Advantages of One-Pot Synthesis:

Reduced Waste: Minimizes the need for purification of intermediates, thus reducing solvent and material waste.

Time and Energy Savings: Eliminates the time and energy required for isolating and purifying intermediate products.

Improved Safety: Reduces the handling of potentially unstable intermediates like diazonium salts.

The development of novel catalysts is another avenue for improving the synthesis of azo compounds. While the traditional diazotization and azo coupling reactions are often performed without a specific catalyst other than the acid for diazotization, modern approaches explore the use of catalysts to enhance reaction rates and selectivity. icrc.ac.ir

For instance, solid acid catalysts could replace mineral acids in the diazotization step, offering easier separation and recyclability. icrc.ac.ir In the context of green chemistry, the use of environmentally benign catalysts is highly desirable. For example, some research has explored the use of p-toluenesulfonic acid as a catalyst for diazotization and coupling reactions under solvent-free grinding conditions, which significantly reduces the environmental impact. icrc.ac.ir

Visible-light-induced methods in the presence of a coupling catalyst like CuI have also been developed for related syntheses, offering a milder and more energy-efficient alternative to traditional methods. nih.gov

Synthesis of Structural Analogs and Isomers for Comparative Studies

The synthesis of structural analogs and isomers of this compound is valuable for structure-activity relationship studies and for fine-tuning the properties of the resulting materials. By systematically altering the substitution pattern on the aromatic ring or modifying the active methylene component, a library of related compounds can be generated.

For example, synthesizing the ortho- and meta-chloro isomers, ((o-Chlorophenyl)azo)methylmalononitrile and ((m-Chlorophenyl)azo)methylmalononitrile, would allow for a comparative study of the effect of the chlorine atom's position on the compound's properties. The synthetic procedure would be analogous, starting with o-chloroaniline and m-chloroaniline, respectively.

Table 2: Examples of Structural Analogs and Isomers

| Starting Amine | Resulting Azo Compound |

| p-Chloroaniline | This compound |

| o-Chloroaniline | ((o-Chlorophenyl)azo)methylmalononitrile |

| m-Chloroaniline | ((m-Chlorophenyl)azo)methylmalononitrile |

| p-Bromoaniline | ((p-Bromophenyl)azo)methylmalononitrile |

| p-Toluidine | ((p-Tolyl)azo)methylmalononitrile |

The synthesis of these analogs follows the same fundamental principles of diazotization and azo coupling, demonstrating the versatility of this classic reaction in generating chemical diversity.

Positional Isomers (e.g., meta-Chlorophenyl Analogs) and Their Synthetic Routes

The primary synthetic route for producing this compound and its positional isomers, such as the meta- and ortho-chlorophenyl analogs, is through an azo coupling reaction. This classic and versatile reaction in organic chemistry involves two key steps: the diazotization of a primary aromatic amine and the subsequent coupling of the resulting diazonium salt with a suitable nucleophilic partner, in this case, methylmalononitrile.

The general synthetic scheme begins with the diazotization of a chloroaniline isomer (ortho-, meta-, or para-). This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.

The resulting chlorophenyldiazonium chloride is then reacted with methylmalononitrile in a coupling reaction. The reaction is generally carried out in a slightly acidic to neutral medium. The active methylene group of methylmalononitrile is sufficiently nucleophilic to attack the diazonium ion, leading to the formation of the corresponding ((chlorophenyl)azo)methylmalononitrile isomer.

The synthesis of these positional isomers allows for a systematic investigation of the structure-activity relationships, as the position of the chlorine atom on the phenyl ring can significantly influence the electronic properties and, consequently, the chemical and physical characteristics of the molecule.

| Reactant | IUPAC Name | Molecular Formula | Key Role |

| p-Chloroaniline | 4-Chloroaniline | C₆H₆ClN | Aromatic amine precursor for the para isomer |

| m-Chloroaniline | 3-Chloroaniline | C₆H₆ClN | Aromatic amine precursor for the meta isomer |

| o-Chloroaniline | 2-Chloroaniline | C₆H₆ClN | Aromatic amine precursor for the ortho isomer |

| Methylmalononitrile | 2-Methylpropanedinitrile | C₄H₄N₂ | Coupling agent with an active methylene group |

| Sodium Nitrite | Sodium Nitrite | NaNO₂ | Reagent for in situ generation of nitrous acid |

| Hydrochloric Acid | Hydrochloric Acid | HCl | Acid catalyst for diazotization |

| Product | IUPAC Name | Molecular Formula |

| This compound | 2-((4-Chlorophenyl)diazenyl)-2-methylpropanedinitrile | C₁₀H₇ClN₄ |

| ((m-Chlorophenyl)azo)methylmalononitrile | 2-((3-Chlorophenyl)diazenyl)-2-methylpropanedinitrile | C₁₀H₇ClN₄ |

| ((o-Chlorophenyl)azo)methylmalononitrile | 2-((2-Chlorophenyl)diazenyl)-2-methylpropanedinitrile | C₁₀H₇ClN₄ |

Derivatives with Modified Malononitrile Backbones

Modification of the malononitrile backbone in this compound opens up avenues for synthesizing a wide array of derivatives with potentially enhanced or novel properties. These modifications can be broadly categorized into two main approaches: substitution at the α-carbon of the malononitrile and replacement of one or both cyano groups.

Substitution at the α-Carbon:

The hydrogen atom on the α-carbon of the malononitrile moiety in the parent compound, 2-((4-chlorophenyl)diazenyl)propanedinitrile, can be substituted with various functional groups. This is typically achieved by reacting the corresponding arylazo malononitrile with different electrophiles. For instance, alkylation can be carried out using alkyl halides in the presence of a base. This leads to the formation of derivatives with a more complex alkyl chain at the α-position.

Modification of the Cyano Groups:

The cyano groups of the malononitrile backbone are also amenable to chemical transformation. For example, they can be hydrolyzed to carboxylic acid or amide functionalities under acidic or basic conditions. Furthermore, cycloaddition reactions involving the cyano groups can lead to the formation of heterocyclic rings fused to the malononitrile backbone.

The synthesis of these derivatives often involves multi-step reaction sequences, starting from a suitable arylazo precursor. The choice of synthetic route depends on the desired modification and the reactivity of the starting materials. These modifications allow for fine-tuning of the electronic and steric properties of the molecule, which can be crucial for specific applications.

| Starting Material | Modification Strategy | Potential Derivative Class |

| 2-((4-Chlorophenyl)diazenyl)propanedinitrile | Alkylation at the α-carbon | α-Alkyl substituted derivatives |

| 2-((4-Chlorophenyl)diazenyl)propanedinitrile | Hydrolysis of cyano groups | Carboxylic acid or amide derivatives |

| 2-((4-Chlorophenyl)diazenyl)propanedinitrile | Cycloaddition to cyano groups | Heterocyclic-fused derivatives |

Mechanistic Studies on Reactivity and Transformation Pathways

Reactivity of Nitrile Groups: Nucleophilic Addition and Cyclization Pathways

The chemical behavior of ((p-Chlorophenyl)azo)methylmalononitrile is significantly influenced by the presence of two nitrile (-C≡N) groups attached to the same carbon atom. The carbon atom of a nitrile group is electrophilic due to the polarization of the carbon-nitrogen triple bond, a characteristic that can be represented by a resonance structure placing a positive charge on the carbon. libretexts.org This inherent electrophilicity makes the nitrile groups susceptible to attack by nucleophiles. libretexts.orgopenstax.org

Nucleophilic addition is a primary reaction pathway for nitriles. chemistrysteps.com Reagents such as Grignard reagents or organolithiums can attack the electrophilic carbon to form an imine salt, which upon hydrolysis, yields a ketone. libretexts.orgpressbooks.pub Similarly, reduction with strong reducing agents like lithium aluminum hydride (LiAlH₄) results in the conversion of the nitrile groups to primary amines. libretexts.orgopenstax.org This reaction proceeds through the nucleophilic addition of a hydride ion, followed by a second hydride addition to the intermediate imine anion. openstax.org

The malononitrile (B47326) moiety (CH₂(CN)₂) is known for its propensity to undergo cyclization reactions. The acidity of the α-carbon (the carbon atom to which both nitrile groups are attached) allows for the formation of a stabilized carbanion. This carbanion can act as a nucleophile in intramolecular or intermolecular reactions, leading to the formation of various heterocyclic systems. For instance, nitrile-stabilized carbanions are widely used in reactions with a range of carbon electrophiles to form new carbon-carbon bonds, a cornerstone in organic synthesis. researchgate.net

The hydrolysis of nitriles, which can be catalyzed by either acid or base, is another important transformation. libretexts.orgchemistrysteps.com The reaction initially produces an amide intermediate, which is then further hydrolyzed to a carboxylic acid. chemistrysteps.compressbooks.pub In the case of this compound, this would lead to the corresponding dicarboxylic acid derivative.

| Reaction Type | Reagent(s) | Product Type | Mechanism Highlight |

|---|---|---|---|

| Nucleophilic Addition (followed by Hydrolysis) | Grignard Reagents (R-MgX), Organolithiums (R-Li) | Ketone | Attack on electrophilic carbon forms an imine salt. libretexts.orgpressbooks.pubThe highly nucleophilic carbon of the organometallic reagent adds to the electrophilic nitrile carbon. |

| Reduction | LiAlH₄, H₂/Catalyst | Primary Amine | Two successive additions of hydride ions. libretexts.orgopenstax.orgThe first hydride adds to form an imine anion, which is then reduced further to a dianion before protonation. |

| Hydrolysis | H₃O⁺ or OH⁻, Heat | Carboxylic Acid (via Amide) | Nucleophilic attack by water or hydroxide (B78521) on the nitrile carbon. libretexts.orgchemistrysteps.comThe reaction proceeds through an amide intermediate which is subsequently hydrolyzed. |

| Cyclization | Base, Electrophilic Partner | Heterocycles | Formation of a nitrile-stabilized carbanion. researchgate.netThe acidic proton on the central carbon is removed, creating a potent nucleophile for ring-forming reactions. |

Azo Group Reactivity: Photoisomerization Mechanisms and Kinetic Studies

The defining feature of azo compounds, including this compound, is the N=N double bond, which can exist as two geometric isomers: the more stable trans (E) form and the metastable cis (Z) form. researchgate.netaip.org The reversible conversion between these isomers, known as photoisomerization, is a key reaction pathway. researchgate.net This process is typically initiated by irradiating the molecule with light of a specific wavelength. aip.orgacs.org

Upon absorption of photons, the trans isomer can be excited to the cis form. researchgate.net The reverse process, from cis back to trans, can be triggered either by irradiation with light of a different wavelength or by thermal relaxation in the dark. aip.org The photoisomerization process converts optical energy into mechanical work at the molecular level, leading to changes in physical properties such as shape and dipole moment. researchgate.net The trans-isomer is generally nonpolar, while the cis-isomer is significantly more polar. aip.org

Kinetic studies of photoisomerization are often described using a pseudo-first-order reaction model. aip.org The rate constants for both the trans-to-cis and cis-to-trans isomerization are influenced by several factors:

Wavelength and Intensity of Light: The rate of isomerization is dependent on the wavelength and intensity of the incident light, which controls the rate until a photostationary state (an equilibrium between the two isomers under irradiation) is reached. aip.org

Molecular Environment: The local environment of the azo chromophore, such as the solvent or the phase (e.g., in a polymer film), can affect the potential energy profiles of the isomers and thus influence the isomerization rates. researchgate.net

Substituents: The electronic nature of substituents on the aromatic rings can alter the absorption spectra and the energy barrier for isomerization.

The mechanism of photoisomerization can proceed through either an inversion or a rotation pathway around the N=N bond, with the specific pathway often depending on the electronic state (e.g., S₁ or S₂) that is populated upon excitation. semanticscholar.org

Electron-Withdrawing Effects of Nitrile and Chloro-Substituents on Reactivity Profiles

The reactivity of this compound is profoundly shaped by the electron-withdrawing nature of its substituents: the two nitrile groups and the chloro group. These groups influence the electron density distribution across the entire molecule through inductive and resonance effects. libretexts.org

Nitrile Groups (-CN): The nitrile group is a strong electron-withdrawing group due to both a powerful inductive effect (from the electronegative nitrogen) and a resonance effect. libretexts.org In this molecule, the two nitrile groups on the methyl carbon significantly increase the acidity of the C-H proton, facilitating the formation of a stabilized carbanion. researchgate.net They also increase the electrophilicity of the azo group's nitrogen atoms and the attached aromatic ring.

Chloro Group (-Cl): The chlorine atom is an electronegative element and thus exerts an electron-withdrawing inductive effect, which deactivates the aromatic ring towards electrophilic substitution. libretexts.org It also has a weak electron-donating resonance effect due to its lone pairs of electrons, but the inductive effect is dominant. libretexts.org The presence of the chloro group makes the phenyl ring more susceptible to nucleophilic aromatic substitution, especially when the azo group further withdraws electron density. pearson.com

Collectively, these electron-withdrawing substituents have several key impacts:

Enhanced Acidity: The α-proton is highly acidic, making deprotonation and subsequent reactions of the resulting carbanion a favorable pathway.

Modified Azo Bond: The electron-withdrawing groups lower the energy of the π* orbitals of the azo bond, which can affect its absorption spectrum and photoisomerization properties.

Aromatic Ring Reactivity: The p-chlorophenyl ring is deactivated towards electrophilic attack but is activated for potential nucleophilic aromatic substitution reactions. pearson.com

| Substituent | Primary Effect(s) | Impact on Molecular Reactivity |

|---|---|---|

| Nitrile (-CN) | Strong Inductive and Resonance Withdrawal | Increases acidity of α-proton; enhances electrophilicity of adjacent carbons and the azo group. researchgate.netlibretexts.orgThe ability to stabilize a negative charge via resonance makes the attached proton more likely to be removed by a base. |

| Chloro (-Cl) | Strong Inductive Withdrawal; Weak Resonance Donation | Deactivates the phenyl ring for electrophilic substitution; activates it for nucleophilic substitution. libretexts.orgpearson.comThe strong pull of electrons through the sigma bond outweighs the donation of lone pair electrons through the pi system. |

Reaction with Other Functional Groups: Derivatization Strategies for Advanced Materials

The functional groups within this compound serve as handles for derivatization, enabling the synthesis of more complex structures and advanced materials. Strategies can target the nitrile groups, the azo linkage, or the aromatic ring.

One key strategy is azo coupling , an electrophilic aromatic substitution where a diazonium salt reacts with an activated aromatic compound. researchgate.net While this molecule is the product of such a reaction, the principle can be used to further functionalize it if additional reactive sites are introduced. Azo coupling is a powerful tool for creating larger, more complex dye structures with tailored properties. researchgate.netnih.gov

Derivatization of the nitrile groups offers a versatile platform for creating new materials. For example, the nitrile groups can participate in [3+2] cycloaddition reactions with reagents like azides to form tetrazole rings, introducing new heterocyclic moieties with distinct chemical and physical properties. Copper-catalyzed three-component reactions involving aryldiazonium salts, diazo reagents, and nitriles have been developed to synthesize N-aryl-1,2,4-triazoles, demonstrating the utility of nitriles as building blocks in multicomponent reactions. researchgate.net

The aromatic ring can also be a site for modification. Although the ring is deactivated by the chloro and azo substituents, further substitution can be achieved under specific conditions. Alternatively, the chloro group itself could be replaced via nucleophilic aromatic substitution reactions, allowing for the introduction of a wide range of other functional groups.

These derivatization strategies are crucial for tuning the properties of the molecule for specific applications, such as creating novel photo-switchable materials, chemosensors, or components for molecular electronics. researchgate.netpreprints.org

Exploration of Tautomerism: Azo-Hydrazone Equilibrium and Environmental Influences

Azo dyes, particularly those with a hydroxyl or amino group ortho or para to the azo linkage, can exist in a tautomeric equilibrium between the azo form and the hydrazone form. researchgate.net For this compound, the relevant equilibrium would be with its hydrazone tautomer, (p-chlorophenyl)hydrazono)methylmalononitrile. This equilibrium involves the migration of the acidic proton from the central carbon to one of the nitrogen atoms of the azo group.

The position of this equilibrium is highly sensitive to environmental factors:

Solvent Polarity: The relative stability of the two tautomers can be significantly altered by the solvent. Polar solvents may favor one form over the other by preferentially solvating it.

pH: The acidity or basicity of the medium can have a pronounced effect. For instance, in some systems, the azo form predominates in alkaline media. researchgate.net

Temperature: Changes in temperature can shift the equilibrium position.

Substituents: The electronic nature of substituents on the aromatic ring and on the active methylene (B1212753) group can stabilize one tautomer over the other. mdpi.com Electron-withdrawing groups, like those in this molecule, can influence the acidity of the proton and the basicity of the nitrogen atoms, thereby affecting the equilibrium.

Advanced Spectroscopic and Structural Characterization Techniques

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is instrumental in identifying the functional groups and probing the molecular vibrations of the title compound. youtube.com These methods are complementary, as a molecular vibration may be active in one technique but not the other, depending on the change in dipole moment or polarizability. youtube.com

FT-IR spectroscopy is a powerful tool for identifying the various functional groups within a molecule by measuring its absorption of infrared radiation, which excites molecular vibrations like stretching and bending. vscht.cz The FT-IR spectrum of ((p-Chlorophenyl)azo)methylmalononitrile is expected to exhibit several characteristic absorption bands that confirm the presence of its key structural features.

The aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. vscht.cz The carbon-carbon double bond stretching vibrations within the p-substituted chlorophenyl ring are expected in the 1600-1400 cm⁻¹ region. vscht.cz A crucial functional group is the nitrile (C≡N), which presents a sharp and intense absorption band in the 2260-2220 cm⁻¹ range. The azo group (N=N) stretch is often weak in IR spectroscopy but can sometimes be observed in the 1630-1575 cm⁻¹ region; data from the similar compound 4-(4-chlorophenyl)diazenyl)phenol shows an azo group absorption at 1589 cm⁻¹. actachemicamalaysia.com The presence of the chloro-substituent is indicated by a strong C-Cl stretching band in the fingerprint region, typically between 800 and 600 cm⁻¹.

Table 1: Predicted FT-IR Band Assignments for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| > 3000 | C-H Stretch | Aromatic Ring |

| 2260-2220 | C≡N Stretch | Nitrile |

| ~1590 | N=N Stretch | Azo |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| 850-810 | C-H Bend (out-of-plane) | p-disubstituted benzene (B151609) |

| 800-600 | C-Cl Stretch | Aryl Halide |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is arguably the most powerful technique for determining the detailed structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides information about the chemical environment, connectivity, and stereochemistry of atoms. preprints.org

The ¹H NMR spectrum of this compound is expected to be relatively simple, reflecting the molecule's symmetry. The p-chlorophenyl group contains two sets of chemically non-equivalent aromatic protons. These protons will appear as a pair of doublets in the aromatic region of the spectrum, typically between 7.0 and 8.5 ppm. msu.edunetlify.app For a similar compound, 4-(4-chlorophenyl)diazenyl)phenol, the aromatic protons were observed in the 6.94–7.88 ppm range. actachemicamalaysia.com The protons closer to the electron-withdrawing azo group will be deshielded and appear at a higher chemical shift (further downfield) compared to the protons closer to the chlorine atom. The integration of these signals would confirm a 2:2 proton ratio.

The methyl group (CH₃) attached to the malononitrile (B47326) carbon will appear as a sharp singlet, as there are no adjacent protons for it to couple with. Its chemical shift would be influenced by the adjacent azo and nitrile groups, likely appearing in the 1.5-2.5 ppm range.

Table 2: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.8 - 8.2 | Doublet | 2H | Aromatic protons ortho to N=N |

| 7.4 - 7.7 | Doublet | 2H | Aromatic protons ortho to Cl |

| 1.5 - 2.5 | Singlet | 3H | -CH₃ |

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal. For this compound, signals are expected for the methyl carbon, the two nitrile carbons, the quaternary carbon to which they are attached, and the four distinct carbons of the p-chlorophenyl ring.

The methyl carbon is expected to appear upfield, typically below 30 ppm. The two nitrile carbons (-C≡N) will have characteristic shifts in the 110-120 ppm range. libretexts.org The aromatic carbons will resonate between 120 and 155 ppm. Based on data from a related structure, the carbon attached to the chlorine atom (C-Cl) is expected around 147 ppm, and the carbon attached to the azo group (C-N=N) is expected to be further downfield, around 151-158 ppm. actachemicamalaysia.com The quaternary carbon, bonded to the methyl and two nitrile groups, would likely appear in the 40-60 ppm range.

Table 3: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

|---|---|---|

| 150 - 155 | Aromatic | C-N=N |

| 138 - 148 | Aromatic | C-Cl |

| 129 - 132 | Aromatic | CH (ortho to Cl) |

| 122 - 126 | Aromatic | CH (ortho to N=N) |

| 110 - 120 | Nitrile | -C≡N |

| 40 - 60 | Quaternary | C(CH₃)(CN)₂ |

| 20 - 30 | Methyl | -CH₃ |

To unambiguously assign all proton and carbon signals and confirm the molecule's connectivity, two-dimensional (2D) NMR techniques are employed. harvard.edu

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling interactions. emerypharma.com In this molecule, a COSY spectrum would show a cross-peak connecting the signals of the two different types of aromatic protons, confirming their ortho relationship on the benzene ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). youtube.com An HSQC spectrum would show a correlation peak between the methyl proton singlet and the methyl carbon signal. It would also definitively link the signals of the aromatic protons to their corresponding aromatic carbon signals. emerypharma.comresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing long-range connectivity by showing correlations between protons and carbons that are two or three bonds apart. youtube.com For this compound, an HMBC spectrum would be expected to show a correlation from the methyl protons to the quaternary carbon and the nitrile carbons. Furthermore, correlations from the aromatic protons to adjacent carbons, and potentially across the azo bridge to the quaternary carbon, would provide unequivocal confirmation of the entire molecular structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy is a pivotal technique for probing the electronic structure of this compound. The molecule's chromophoric system, consisting of the p-chlorophenyl group linked to the methylmalononitrile moiety via an azo bridge, gives rise to characteristic electronic absorption bands.

Analysis of Electronic Absorption Bands (π→π and n→π Transitions)**

The electronic spectrum of this compound is characterized by distinct absorption bands resulting from electron transitions between different molecular orbitals. The most prominent of these are the high-intensity π→π* transitions and the low-intensity n→π* transitions.

The structure of the molecule features an electron-donating p-chlorophenyl group and a potent electron-withdrawing methylmalononitrile group, connected by the azo (-N=N-) chromophore. This arrangement creates a "push-pull" system, which facilitates intramolecular charge transfer (ICT) upon electronic excitation. The strong absorption band observed in the visible region of the spectrum is attributed to this ICT event, which is a type of π→π* transition. researchgate.net This transition involves the excitation of an electron from a π bonding orbital (highest occupied molecular orbital, HOMO), primarily located on the p-chlorophenylazo portion, to a π* antibonding orbital (lowest unoccupied molecular orbital, LUMO), which is largely centered on the electron-accepting methylmalononitrile group. researchgate.net

Additionally, the azo group contains nitrogen atoms with non-bonding lone pairs of electrons. Consequently, a weak n→π* transition is also electronically permissible. This transition involves promoting a non-bonding electron from a lone-pair orbital on a nitrogen atom to a π* antibonding orbital. These transitions are typically of much lower intensity than π→π* transitions and are often observed as a shoulder on the main absorption band or are completely obscured by it. mdpi.com

Solvatochromic Effects and Solvent Polarity Influence on UV-Vis Spectra

Solvatochromism describes the change in the position, and sometimes intensity, of a compound's UV-Vis absorption bands as the polarity of the solvent is varied. This phenomenon provides valuable information about the difference in polarity between the ground and excited states of the molecule. For this compound, the ICT character of the main absorption band makes it particularly sensitive to the solvent environment.

The compound is expected to exhibit positive solvatochromism, where the absorption maximum (λmax) shifts to longer wavelengths (a bathochromic or red shift) as the solvent polarity increases. nih.gov This occurs because the excited state, which has a more significant charge separation due to the intramolecular charge transfer, is more polar than the ground state. Polar solvents stabilize this polar excited state to a greater extent than the less polar ground state, thereby reducing the energy gap for the electronic transition. researchgate.net The effect of solvent polarity on the λmax of the ICT band can be observed by measuring the spectrum in a series of solvents with varying dielectric constants.

Table 1: Expected Solvatochromic Shift for this compound in Various Solvents

| Solvent | Polarity Index (approx.) | Expected λmax (nm) | Observed Shift |

|---|---|---|---|

| n-Hexane | 0.1 | ~410 | Reference |

| Dichloromethane | 3.1 | ~425 | Bathochromic |

| Acetonitrile | 5.8 | ~435 | Bathochromic |

| Ethanol | 4.3 | ~440 | Bathochromic |

| Dimethyl Sulfoxide (DMSO) | 7.2 | ~450 | Bathochromic |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and confirming the structure of this compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. nih.gov For this compound, with the molecular formula C₁₀H₇ClN₄, the theoretical exact mass can be calculated using the masses of the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N).

Calculated Exact Mass: 218.0359 (for [M]⁺, C₁₀H₇³⁵ClN₄⁺)

Experimentally, HRMS analysis would be expected to yield a mass value that matches this theoretical value to within a few parts per million (ppm), thereby confirming the compound's elemental composition and distinguishing it from other potential isomers or compounds with the same nominal mass. udel.edu

Fragmentation Pattern Analysis for Structural Confirmation

In addition to providing the molecular weight, mass spectrometry induces fragmentation of the molecule, creating a unique pattern of fragment ions that serves as a "fingerprint" for the structure. libretexts.orgchemguide.co.uk Analysis of these fragments helps to confirm the connectivity of the atoms within this compound.

Key expected fragmentation pathways include:

Loss of Nitrogen Gas: Azo compounds readily lose a molecule of N₂ (28 Da) upon ionization, which is a highly stable neutral loss.

Cleavage at the Aryl-N Bond: Fission of the bond between the chlorophenyl ring and the azo nitrogen can generate the p-chlorophenyl cation at m/z 111 (with an isotopic peak at m/z 113 due to ³⁷Cl).

Cleavage at the N-C Bond: Fragmentation at the bond connecting the azo group to the methylmalononitrile moiety can occur.

Fragmentation of the Malononitrile Group: Loss of cyanide (CN) or related fragments from the malononitrile portion of the molecule can also be observed.

Table 2: Predicted Major Fragments for this compound in Mass Spectrometry

| m/z (for ³⁵Cl) | Proposed Fragment Ion | Formula |

|---|---|---|

| 218 | Molecular Ion [M]⁺ | [C₁₀H₇ClN₄]⁺ |

| 190 | [M - N₂]⁺ | [C₁₀H₇Cl]⁺ |

| 111 | [p-Chlorophenyl]⁺ | [C₆H₄Cl]⁺ |

| 75 | [Methylmalononitrile radical cation]⁺ | [C₄H₃N₂]⁺ |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique involves diffracting X-rays off a single crystal of the compound to generate an electron density map, from which the positions of all atoms can be determined with high precision.

As of the current literature, a single-crystal X-ray diffraction structure for this compound has not been reported. However, if such a study were performed, it would provide invaluable structural information, including:

Precise Bond Lengths and Angles: Confirming the geometry of the azo bridge, the phenyl ring, and the malononitrile group.

Molecular Planarity: Determining the dihedral angle between the p-chlorophenyl ring and the azo group, which influences the extent of π-conjugation in the molecule.

Intermolecular Interactions: Revealing how the molecules pack in the crystal lattice, identifying any non-covalent interactions such as π-π stacking or hydrogen bonds that influence the solid-state properties.

Such data is crucial for understanding the structure-property relationships and for the rational design of new materials based on this molecular scaffold.

Single Crystal X-ray Diffraction: Precise Bond Lengths, Angles, and Conformations

There is no publicly available single crystal X-ray diffraction data for this compound. This technique is essential for determining the precise three-dimensional arrangement of atoms within a crystalline solid. Without such a study, critical information regarding its specific bond lengths, bond angles, and molecular conformation remains undetermined.

Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification and Purity Assessment

Information regarding the use of Powder X-ray Diffraction (PXRD) for the analysis of this compound is not available in the reviewed literature. PXRD is a fundamental technique for identifying crystalline phases and assessing the purity of a solid sample by comparing its diffraction pattern to known standards. In the absence of published research, the characteristic PXRD pattern for this compound has not been established.

Analysis of Intermolecular Interactions: Hydrogen Bonding and Supramolecular Assembly

A detailed analysis of the intermolecular interactions, such as hydrogen bonding and the resulting supramolecular assembly, for this compound has not been reported. This type of analysis is typically derived from single crystal X-ray diffraction data and provides insights into how molecules pack in the solid state, which influences the material's physical properties. Without the foundational crystallographic data, a discussion of these interactions is not possible.

Computational and Theoretical Investigations

Quantum Chemical Calculations: Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or approximations of it) to determine the electronic structure and energy.

Density Functional Theory (DFT) for Geometry Optimization and Energy Minimization

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. For ((p-Chlorophenyl)azo)methylmalononitrile, DFT calculations would be employed to find the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. By minimizing the total energy of the molecule, researchers can predict key structural parameters such as bond lengths, bond angles, and dihedral angles. This optimized geometry represents the most probable structure of the molecule in its ground state and serves as the foundation for all further computational analyses. A common approach involves using a functional like B3LYP combined with a basis set such as 6-311++G(d,p) to achieve a balance between accuracy and computational cost.

HOMO-LUMO Energy Gap Analysis: Electronic Properties and Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for describing the electronic properties and reactivity of a molecule. A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. Analysis of the spatial distribution of these orbitals reveals likely sites for electrophilic and nucleophilic attack. For an azo compound like this compound, the HOMO is typically localized on the phenylazo moiety, while the LUMO may be distributed across the electron-withdrawing malononitrile (B47326) group. From the HOMO and LUMO energy values, various global reactivity descriptors can be calculated, as shown in the table below.

Table 1: Global Reactivity Descriptors Derived from HOMO-LUMO Energies

| Descriptor | Formula | Description |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating high reactivity. |

| Electronegativity (χ) | (I + A) / 2 | Measures the power of an atom to attract electrons. |

Time-Dependent DFT (TD-DFT) for Excited State Properties and Photophysical Behavior

To investigate the behavior of this compound upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is the standard method. TD-DFT calculates the energies of the electronic excited states, which correspond to the absorption of photons in the UV-Visible range. This analysis provides insights into the nature of electronic transitions (e.g., π→π* or n→π*), their corresponding wavelengths (λmax), and their intensities (oscillator strengths). These theoretical predictions are crucial for understanding the color, photostability, and potential photochemical applications of the compound.

Spectroscopic Property Prediction and Validation

Computational methods are invaluable for predicting spectroscopic data, which can then be used to interpret and validate experimental findings.

Theoretical IR and NMR Spectra Generation and Comparison with Experimental Data

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an experimental Infrared (IR) spectrum. By analyzing the computed vibrational modes, each theoretical peak can be assigned to specific molecular motions, such as the stretching of the C≡N bonds in the malononitrile group or the N=N azo bond.

Similarly, the Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). These theoretical spectra are powerful tools for confirming the molecular structure determined experimentally, helping to assign specific signals to each nucleus in the this compound structure.

Computational Prediction of UV-Vis Spectra and Electronic Transitions

As mentioned in the TD-DFT section, computational chemistry can simulate the UV-Vis absorption spectrum. The calculations provide the primary electronic transitions, their energies, and oscillator strengths. This information is typically presented in a table format to be compared directly with experimental spectra. For this compound, one would expect characteristic π→π* transitions associated with the conjugated system formed by the chlorophenyl ring, the azo bridge, and the malononitrile group.

Table 2: Hypothetical TD-DFT Output for Major Electronic Transitions

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|---|

| S0 → S1 | --- | --- | --- | HOMO → LUMO |

| S0 → S2 | --- | --- | --- | HOMO-1 → LUMO |

| S0 → S3 | --- | --- | --- | HOMO → LUMO+1 |

(Note: This table is illustrative as specific data for the compound is unavailable.)

Molecular Dynamics Simulations and Conformational Analysis

Theoretical and computational chemistry offer powerful tools to investigate the dynamic behavior and structural preferences of molecules. For this compound, these methods can provide insights into its conformational landscape and the influence of its environment.

The conformational flexibility of this compound is largely centered around the azo linkage and the adjacent single bonds. A key aspect of its structure is the potential for azo-hydrazone tautomerism, a phenomenon common in arylazo compounds with an acidic proton adjacent to the azo group. cu.edu.egrsc.org This equilibrium involves the interconversion between the azo form and the hydrazone form.

Studies on analogous arylazo heterocycles have indicated that the hydrazone tautomer is often the more stable and predominant form. cu.edu.eg This preference is frequently supported by spectral data and can be attributed to the formation of a stable intramolecular hydrogen bond in the hydrazone structure. rsc.orgresearchgate.net In the case of this compound, the hydrazone tautomer would involve the migration of the methine proton to one of the azo nitrogen atoms, resulting in a hydrazone-like structure. While specific computational studies on the conformational preferences of this compound are not extensively detailed in the available literature, the general principles observed in similar compounds suggest that the hydrazone form likely plays a significant role in its chemistry. The study of tautomerism is crucial as different tautomers can exhibit distinct chemical and physical properties. unlp.edu.ar

| Tautomeric Form | Key Structural Feature | Expected Stability |

| Azo | Contains the -N=N- linkage | Generally less stable in similar systems |

| Hydrazo | Contains the -NH-N=C- linkage | Often more stable due to intramolecular hydrogen bonding |

This table is illustrative and based on general findings for related arylazo compounds.

The surrounding solvent can significantly influence the conformational equilibrium and dynamics of a molecule. For compounds exhibiting azo-hydrazone tautomerism, the polarity of the solvent can affect the relative stability of the tautomers. However, in many arylhydrazones, the tautomeric equilibrium is largely independent of the solvent's polarity. cu.edu.eg This suggests that the intramolecular forces stabilizing a particular tautomer, such as intramolecular hydrogen bonds in the hydrazone form, are dominant over the interactions with the solvent.

For this compound, it is plausible that the hydrazone tautomer, if predominant, would exhibit limited conformational changes in response to different solvent environments due to the strength of its internal hydrogen bonding. Computational studies employing different solvent models would be necessary to quantify these effects precisely and to understand the subtle changes in molecular geometry and dynamics in various media.

Advanced Electronic Property Analysis

Advanced computational methods provide a deeper understanding of the electronic structure and reactivity of molecules. Techniques such as Mulliken population analysis and Molecular Electrostatic Potential (MEP) mapping are instrumental in elucidating charge distribution and predicting sites of chemical reactivity.

Mulliken population analysis is a computational method used to estimate the partial atomic charges in a molecule. wikipedia.org This analysis provides a quantitative picture of the electron distribution and helps in understanding the molecule's electronic structure and polarity. The calculated atomic charges can offer insights into the reactivity of different atoms, with more negative atoms being more susceptible to electrophilic attack and more positive atoms to nucleophilic attack. irjweb.com

For this compound, a Mulliken population analysis would likely reveal a significant negative charge on the nitrogen atoms of the cyano groups due to their high electronegativity. The nitrogen atoms of the azo group would also carry a partial negative charge. Conversely, the hydrogen atoms and the carbon atom attached to the electron-withdrawing cyano groups would exhibit positive charges. The chlorine atom on the phenyl ring is also expected to have a negative charge, influencing the charge distribution across the aromatic system.

| Atom/Group | Expected Mulliken Charge | Implication for Reactivity |

| Cyano Nitrogens | Negative | Potential sites for electrophilic attack |

| Azo Nitrogens | Negative | Electron-rich center |

| Phenyl Ring Carbons | Varied (influenced by chlorine) | Modulated reactivity |

| Chlorine | Negative | Influences aromatic ring's electronic properties |

This table represents expected charge distributions based on general principles of Mulliken population analysis and is not based on specific reported data for this compound.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.gov The MEP map displays regions of different electrostatic potential on the molecular surface. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. nih.gov Green areas represent regions of neutral potential. nih.gov

Electron delocalization and the potential for intermolecular charge transfer are key electronic properties that can be investigated using computational methods. The analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a measure of the molecule's chemical reactivity and kinetic stability.

A small HOMO-LUMO gap suggests that charge transfer can occur readily within the molecule, indicating higher reactivity. For this compound, the presence of the azo group and the cyano groups in conjugation with the phenyl ring would likely lead to significant electron delocalization across the molecule. This delocalization can be visualized through the plots of the HOMO and LUMO orbitals. Computational studies can quantify the extent of charge transfer in different electronic transitions, providing insights into the molecule's photochemical properties and its potential for forming charge-transfer complexes with other molecules.

Based on a comprehensive search of available scientific literature, there is currently no specific research data published on the computational and theoretical nonlinear optical (NLO) properties of this compound. While extensive research exists on the NLO properties of the broader class of azo dyes, detailed theoretical studies, including calculations of polarizability and hyperpolarizability specifically for this compound, are not present in the reviewed sources.

Consequently, it is not possible to provide an article with the requested detailed research findings, data tables, and specific design principles for enhancing the NLO response of this particular compound. Any attempt to do so would require speculation beyond the available scientific evidence.

For a general understanding of the topic, research on other donor-acceptor substituted azo dyes could be consulted, as these studies often discuss the principles of calculating NLO properties and the molecular design strategies used to enhance them. However, these findings would not be directly applicable to this compound without a dedicated computational study on the molecule itself.

Research on Advanced Applications and Functional Materials

Photoresponsive Materials Development

The photoresponsive properties of azo compounds, such as ((p-Chlorophenyl)azo)methylmalononitrile, are primarily attributed to the reversible isomerization of the azo (-N=N-) bond.

Photochromism and Photoisomerization in Optical Switching Devices

Like other azobenzene (B91143) derivatives, this compound is expected to exhibit photochromism, the reversible transformation between two isomers with different absorption spectra, upon light irradiation. The molecule can exist in a thermally stable trans state and a metastable cis state. The p-chloro substitution on the phenyl ring can influence the electronic properties and, consequently, the photoisomerization behavior. The electron-withdrawing nature of the chlorine atom can affect the energy levels of the n→π* and π→π* electronic transitions, which are crucial for the photoisomerization process. This reversible switching makes it a candidate for use in optical switching devices, where light is used to control the state of the material and, therefore, the transmission of a light signal.

Applications in Data Storage and Smart Materials

The ability to switch between two distinct states (e.g., trans and cis) forms the basis of binary data storage. In principle, information can be written, read, and erased by using light of specific wavelengths to induce isomerization. The thermal stability of the cis state is a critical factor for long-term data retention. Research into related azo compounds has shown that molecular structure modifications can tune this stability. The photoresponsive nature of this compound also positions it as a component for smart materials, which can change their properties in response to external stimuli like light. This could be harnessed in applications such as light-controlled actuators or photo-switchable surfaces.

Electronic and Photonic Devices

The integration of photoactive organic molecules into electronic and photonic devices is a rapidly growing field of research.

Integration into Organic Semiconductors and Thin Films

While specific research on the integration of this compound into organic semiconductors is limited, the broader class of azo dyes has been explored for this purpose. The π-conjugated system of the molecule suggests it could possess semiconducting properties. Thin films of this material could potentially be fabricated through techniques like vacuum deposition or solution processing. The alignment of the molecules within the thin film, which can be influenced by the substrate and deposition conditions, would be crucial for its electronic performance. The photo-induced isomerization could be used to modulate the conductivity or other electronic properties of the thin film, opening possibilities for photosensitive transistors or sensors.

Development of Functional Materials with Tunable Optical/Electronic Properties

The substitution pattern on the azobenzene core is a key determinant of its optical and electronic properties. The presence of the p-chloro and methylmalononitrile groups in this compound provides avenues for further functionalization. By systematically modifying the molecular structure, it is possible to tune properties such as the absorption wavelength, the quantum yield of photoisomerization, and the thermal relaxation rate of the cis isomer. This tunability is highly desirable for creating functional materials tailored for specific applications, such as filters with variable transmission or materials with a nonlinear optical response.

Polymer Chemistry: Integration into Polymeric Structures

Incorporating photochromic molecules like this compound into polymer structures can lead to macroscopic materials with photoresponsive behavior. This can be achieved either by physically doping the dye into a polymer matrix or by covalently bonding it to the polymer backbone or as a side chain.

No Information Available in Publicly Accessible Scientific Literature

Following a comprehensive search of publicly available scientific literature, it has been determined that there is no specific research data available for the chemical compound This compound corresponding to the advanced applications outlined in the user's request.

While general information exists for the broader classes of azo-polymers and azo-dye metal complexes, the strict requirement to focus solely on this compound cannot be met due to the absence of specific studies on this compound in the requested contexts. Therefore, the generation of a scientifically accurate article adhering to the provided outline is not possible at this time.

Biological Activity and Medicinal Chemistry Research Perspectives

Antimicrobial Research Focus

The antimicrobial potential of compounds structurally related to ((p-chlorophenyl)azo)methylmalononitrile provides a rationale for investigating its activity against various pathogens.

Investigations into Antibacterial Mechanisms (e.g., against H. pylori)

There are no specific studies detailing the antibacterial mechanisms of this compound against Helicobacter pylori. However, the broader class of azo compounds has been a subject of interest in the development of novel anti-H. pylori agents. For instance, certain monoterpene-derived azo benzenes have demonstrated selective antibacterial activity against this bacterium. An in-silico investigation of these compounds suggested that their mechanism of action may involve the inhibition of the inosine (B1671953) 5′-monophosphate dehydrogenase (IMPDH) enzyme, which is crucial for the bacterium's survival.

H. pylori is a Gram-negative bacterium that colonizes the gastric mucosa and is associated with various gastrointestinal diseases, including chronic gastritis, peptic ulcers, and an increased risk of gastric cancer. The bacterium has several survival mechanisms in the acidic environment of the stomach, such as the production of urease. The increasing prevalence of antibiotic resistance in H. pylori necessitates the search for new therapeutic agents.

Future research on this compound could, therefore, involve screening for its inhibitory activity against H. pylori and, if active, investigating its mechanism. Potential research steps would include:

In vitro susceptibility testing: Determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of the compound against various strains of H. pylori.

Mechanism of action studies: Investigating the effect of the compound on key bacterial processes such as urease activity, cell membrane integrity, and DNA replication.

Enzyme inhibition assays: Specifically testing the inhibitory effect on enzymes like IMPDH, which has been identified as a target for other azo compounds.

Antifungal and Antiviral Activity Studies

Specific studies on the antifungal and antiviral activities of this compound are not currently available. However, compounds containing the p-chlorophenyl group have been investigated for these properties. For example, a series of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides were synthesized and showed some activity against the Tobacco Mosaic Virus (TMV).

The investigation into the antifungal and antiviral properties of this compound could be a valuable research direction. Such studies would typically involve:

Antifungal screening: Testing the compound's efficacy against a panel of clinically relevant fungi, such as Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans.

Antiviral screening: Evaluating the compound's activity against a range of viruses, including both enveloped and non-enveloped viruses, to determine its spectrum of activity.

Anticancer Research Directions

The structural components of this compound are found in various compounds that have been investigated for their anticancer properties.

Exploration of Molecular Targets and Pathways in Cancer Cell Lines (in vitro studies)

There is no specific research on the molecular targets and pathways of this compound in cancer cell lines. However, the malononitrile (B47326) moiety is a component of several experimental anticancer agents. Malononitrile derivatives have been shown to induce apoptosis and inhibit tumor growth in various cancer cell lines.

Future in vitro studies on this compound could include:

Cytotoxicity screening: Assessing the compound's ability to inhibit the growth of a panel of human cancer cell lines, such as those from breast, lung, colon, and prostate cancers.

Apoptosis induction assays: Investigating whether the compound can trigger programmed cell death in cancer cells through methods like flow cytometry and western blotting for apoptosis-related proteins.

Cell cycle analysis: Determining if the compound causes cell cycle arrest at specific phases, which can be a mechanism for its anticancer effect.

Molecular target identification: Exploring the compound's interaction with specific cancer-related proteins and signaling pathways.

Below is a hypothetical data table illustrating the kind of data that would be generated from initial cytotoxicity screening.

| Cell Line | Cancer Type | IC₅₀ (µM) |

| MCF-7 | Breast Adenocarcinoma | Data not available |

| A549 | Lung Carcinoma | Data not available |

| HT-29 | Colon Adenocarcinoma | Data not available |

| PC-3 | Prostate Adenocarcinoma | Data not available |

| This table is for illustrative purposes only. No experimental data is currently available for this compound. |

Structure-Activity Relationship (SAR) Studies for Anticancer Potency

Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer potency of a lead compound. While no SAR studies have been conducted for this compound, the principles of SAR can be applied to hypothesize how its structure could be modified to enhance potential activity.

Key areas for potential modification and study in an SAR context would include:

Substitution on the phenyl ring: The position and nature of the chloro substituent could be varied. Introducing other electron-withdrawing or electron-donating groups could modulate the electronic properties and, consequently, the biological activity of the molecule.

Modification of the azo linker: While the azo group is a key feature, its replacement with other linkers could be explored to understand its importance for any observed activity.

Alterations to the methylmalononitrile group: The methyl group could be replaced with other alkyl or aryl groups, and the nitrile groups could be hydrolyzed to amides or carboxylic acids to investigate their role in interacting with biological targets.

An example of SAR from a related class of compounds shows that for certain aspirin-based anticancer agents, the position of a substituent on the phenyl ring (meta vs. para) significantly impacted the compound's ability to induce cell cycle arrest.

Enzyme Inhibition Studies

There are no specific enzyme inhibition studies reported for this compound. However, as mentioned earlier, related azo compounds have been investigated as inhibitors of bacterial enzymes like H. pylori IMPDH. Many azo compounds are also known to be inhibitors of various other enzymes due to their ability to chelate metal ions or interact with active site residues.

Future research could screen this compound against a panel of enzymes relevant to human diseases, such as:

Kinases: Many anticancer drugs target specific kinases involved in cell signaling.

Proteases: These enzymes are involved in various physiological and pathological processes, including cancer and viral replication.

Metabolic enzymes: Inhibition of certain metabolic enzymes can be a therapeutic strategy for various diseases.

Investigations into Specific Enzyme Targets (e.g., PKBβ/AKT2, Inosine 5′-monophosphate dehydrogenase)

There is no specific information available in the scientific literature detailing investigations into this compound as an inhibitor of either Protein Kinase B beta (PKBβ/AKT2) or Inosine 5′-monophosphate dehydrogenase (IMPDH). While some studies have explored other aryl azo compounds as potential enzyme inhibitors, these findings are not directly applicable to this compound, and no specific testing or results for this compound have been published.

Ligand-Enzyme Binding Mechanisms via Computational Docking

No computational docking studies for this compound with any specific enzyme targets have been published. Therefore, there is no available data to describe its potential ligand-enzyme binding mechanisms, binding affinity, or key molecular interactions.

Other Biological Activities under Investigation

Anti-inflammatory and Antioxidant Properties (mechanistic studies)

There are no published mechanistic studies on the anti-inflammatory or antioxidant properties of this compound. Research into the broader class of azo compounds has sometimes indicated potential for such activities, but no specific experimental data, such as effects on inflammatory pathways or radical scavenging assays, exists for this particular compound.

Research into Antituberculosis and HIV-1 Integrase Inhibitory Activities

Specific research evaluating the efficacy of this compound against Mycobacterium tuberculosis or as an inhibitor of HIV-1 integrase has not been reported in the available literature. Although various heterocyclic azo derivatives have been a subject of interest in these therapeutic areas, the activity of this specific malononitrile derivative remains uninvestigated.

Synthesis and Characterization of Derivatives and Analogs for Structure Property Relationship Studies

Modifications on the p-Chlorophenyl Moiety: Electronic and Steric Effects

Electronic Effects: Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (-OCH₃), methyl (-CH₃), and amino (-NH₂) increase the electron density in the aromatic ring. This enhanced electron density generally leads to a bathochromic shift (a shift to longer wavelengths) in the maximum absorption (λmax), resulting in a change of color. rsc.org

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂), cyano (-CN), and trifluoromethyl (-CF₃) decrease the electron density of the ring. This typically results in a hypsochromic shift (a shift to shorter wavelengths) of λmax.

Steric Effects: The size and position of substituents can impose steric hindrance, which may force the molecule to adopt a non-planar conformation. researchgate.net Introducing bulky groups like tert-butyl in the ortho position to the azo linkage can disrupt the planarity of the conjugated system. This disruption can affect both the electronic properties, often leading to a decrease in color intensity and a shift in λmax, and the ability of the molecule to interact with biological targets. researchgate.net

The following table illustrates the predictable effects of various substituents at the para-position of the phenyl ring on the electronic absorption spectrum of the parent compound.

| Substituent (X) at para-position | Hammett Constant (σₚ) | Electronic Effect | Expected λmax Shift |

| -OCH₃ | -0.27 | Strong Electron-Donating | Bathochromic (Red Shift) |

| -CH₃ | -0.17 | Weak Electron-Donating | Bathochromic (Red Shift) |

| -Cl (Parent) | +0.23 | Weak Electron-Withdrawing | Reference |

| -CN | +0.66 | Strong Electron-Withdrawing | Hypsochromic (Blue Shift) |

| -NO₂ | +0.78 | Very Strong Electron-Withdrawing | Hypsochromic (Blue Shift) |

Variations on the Malononitrile (B47326) Backbone: Impact on Reactivity and Biological Profile

The malononitrile group is not merely a passive component of the molecule; its activated methylene (B1212753) group and two cyano groups make it a highly versatile synthetic handle for constructing a wide array of derivatives, particularly heterocycles. researchgate.net The unique reactivity of malononitrile allows it to serve as a key building block in multicomponent reactions. nih.gov

Arylazo malononitriles, including the title compound, are valuable precursors for synthesizing polyfunctionally substituted heterocyclic systems. The general strategy involves the reaction of the active methylene carbon or the cyano groups with various reagents to induce cyclization. rsc.org Common reaction pathways include:

Michael Addition: The carbanion formed by deprotonating the malononitrile's central carbon can act as a nucleophile in Michael addition reactions. nih.gov

Knoevenagel Condensation: This reaction typically involves the condensation of the active methylene group with aldehydes or ketones. nih.gov

Gewald Reaction: Malononitrile can react with a ketone or aldehyde and elemental sulfur in the presence of a base to form substituted thiophenes. nih.gov

Cyclization Reactions: Arylazo malononitriles react with various reagents to afford pyrimidines, pyrazoles, isoxazoles, and pyridazines. rsc.org For instance, reaction with hydrazine (B178648) hydrate (B1144303) can yield pyrazole (B372694) derivatives, while reaction with guanidine (B92328) can lead to pyrimidines.

Introduction of Additional Functional Groups for Tuned Properties

Beyond the fundamental modifications described above, additional functional groups can be introduced to fine-tune specific properties. These groups can be appended to the phenyl ring or incorporated into the heterocyclic systems derived from the malononitrile backbone. The goal is to optimize the molecule for a particular application, be it as a dye, a sensor, or a therapeutic agent. ijhmr.comresearchgate.net

Key properties that can be tuned include:

Solubility: Introducing polar groups like hydroxyl (-OH) or sulfonic acid (-SO₃H) can increase aqueous solubility, which is often crucial for biological applications or use in aqueous media.

Chelating Ability: Functional groups such as hydroxyl or carboxyl groups positioned ortho to the azo linkage can act as chelating sites for metal ions. This allows for the synthesis of metal-complex azo dyes with different colors and stability properties.

Biological Activity: The introduction of specific pharmacophores can impart or enhance biological activities such as antimicrobial, anticancer, or anti-inflammatory properties. ijhmr.comresearchgate.net For example, synthesizing a pyranopyrazole derivative from the malononitrile backbone could introduce potential kinase inhibitory activity. nih.gov

Photophysical Properties: Attaching extended conjugated systems or specific donor-acceptor groups can modify the compound's absorption and emission characteristics for applications in materials science, such as in dye-sensitized solar cells or as nonlinear optical materials.

Comprehensive Structure-Activity/Property Relationship (SAR/SPR) Analyses

A comprehensive SAR or SPR analysis is the culmination of the synthetic efforts described in the preceding sections. By synthesizing a library of analogs with systematic variations and evaluating their properties, researchers can develop predictive models that correlate specific structural features with observed activity or properties. researchgate.net

The process typically involves:

Library Synthesis: A diverse set of derivatives is created, exploring modifications on the p-chlorophenyl moiety (8.1), variations of the malononitrile backbone (8.2), and the introduction of other functional groups (8.3).

Systematic Testing: All compounds in the library are subjected to a standardized assay to measure a specific property of interest. This could be a biological endpoint (e.g., IC₅₀ value against a cancer cell line), a physicochemical property (e.g., λmax, solubility), or a performance metric (e.g., dye efficiency in a solar cell).

Data Analysis: The collected data is analyzed to identify trends. For instance, one might observe that electron-withdrawing groups on the phenyl ring consistently increase a particular biological activity, while bulky groups decrease it.

QSAR/QSPR Modeling: For a more quantitative understanding, Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models can be developed. mdpi.comrsc.org These models use computational molecular descriptors (representing electronic, steric, and lipophilic properties) to create a mathematical equation that predicts the activity of new, untested compounds. rsc.org

The following table provides a hypothetical example of an SAR study for a series of ((p-Chlorophenyl)azo)methylmalononitrile analogs tested for their inhibitory activity against a specific enzyme.

| Compound ID | R¹ (at para-position) | R² (Backbone) | Lipophilicity (logP) | IC₅₀ (µM) |

| 1 (Parent) | -Cl | -C(CN)₂ | 3.1 | 15.2 |

| 2 | -OCH₃ | -C(CN)₂ | 2.9 | 25.8 |

| 3 | -NO₂ | -C(CN)₂ | 3.0 | 8.5 |

| 4 | -Cl | Pyrazole-3-carboxamide | 2.5 | 5.1 |

| 5 | -NO₂ | Pyrazole-3-carboxamide | 2.4 | 1.9 |

From this hypothetical data, one could infer that:

Electron-withdrawing groups at the R¹ position (NO₂ vs. OCH₃) enhance activity.

Conversion of the malononitrile backbone to a pyrazole derivative (R²) significantly improves activity.

The combination of both favorable modifications (Compound 5) results in the most potent analog.

Such analyses are critical for the rational design of new molecules with optimized and predictable properties.

Future Research Directions and Emerging Paradigms

Integration with Advanced Technologies for Enhanced Functionality

The integration of ((p-Chlorophenyl)azo)methylmalononitrile with advanced technologies is a promising avenue for creating novel materials and devices with enhanced functionalities. Azo compounds are known for their use in high-tech applications such as lasers, non-linear optical systems, and dye-sensitized solar cells. longdom.orgijhmr.comijhmr.com Future research could focus on leveraging the specific properties of this compound for these applications.

Key areas for future investigation include:

Nonlinear Optical (NLO) Materials: Azo dyes are recognized for their potential in NLO materials. nih.gov The "push-pull" electronic structure inherent to many azo compounds, which can be tuned by substituent groups, is a key factor in designing such materials. nih.gov The electron-withdrawing nature of the cyano groups and the chloro substituent in this compound could be exploited to develop novel NLO materials.

Photodynamic Therapy: Azo compounds are being explored for their applications in photodynamic therapy. longdom.org Arylazo sulfones, a related class of compounds, have shown the ability to damage the structure of DNA in the presence of light, suggesting their potential as phototoxic pharmaceuticals for cancer treatment. rsc.org Research into the photosensitizing properties of this compound could open up new therapeutic possibilities.

Molecular Electronics and Solar Energy Harvesting: The redox activity of azo compounds makes them suitable for applications in molecular electronics and as sensitizers in solar cells. ijhmr.comijhmr.comnih.gov Future studies could explore the incorporation of this compound into such systems to enhance their efficiency and performance.

Exploration of Novel Synthetic Pathways and Sustainable Chemistry

The development of environmentally friendly and efficient synthetic methods is a critical aspect of modern chemistry. While traditional methods for synthesizing azo dyes often involve harsh conditions and toxic reagents, recent research has focused on greener alternatives. longdom.orgnih.gov

Future research in the synthesis of this compound should prioritize:

Green Chemistry Approaches: A number of sustainable methods have been reported for the synthesis of azo derivatives. researchgate.net These include solvent-free reactions, the use of magnetic solid acid catalysts, and microwave-assisted synthesis. nih.govrsc.org Applying these green methodologies to the synthesis of this compound could significantly reduce the environmental impact of its production. longdom.orgresearchgate.netrsc.org

Catalyst Development: The use of novel catalysts, such as nano-sized Fe3O4-supported Lewis acid ionic liquids and nano silica (B1680970) phosphoric acid, has shown promise in the synthesis of azo compounds under mild conditions. researchgate.net Further research into catalyst design could lead to more efficient and selective synthetic routes.

Alternative Reaction Pathways: Exploring alternative synthetic strategies, such as the electrochemical dehydrogenation of hydrazine (B178648) compounds or the direct cross-condensation of nitroarenes with aromatic amines, could provide more sustainable and atom-economical pathways to this compound and its derivatives. nih.govresearchgate.net

Deeper Computational Modeling for Predictive Design

Computational modeling has become an indispensable tool in chemical research, enabling the prediction of molecular properties and the design of new compounds with desired functionalities. For this compound, deeper computational modeling can provide valuable insights into its behavior and guide experimental efforts.

Future computational studies could focus on: